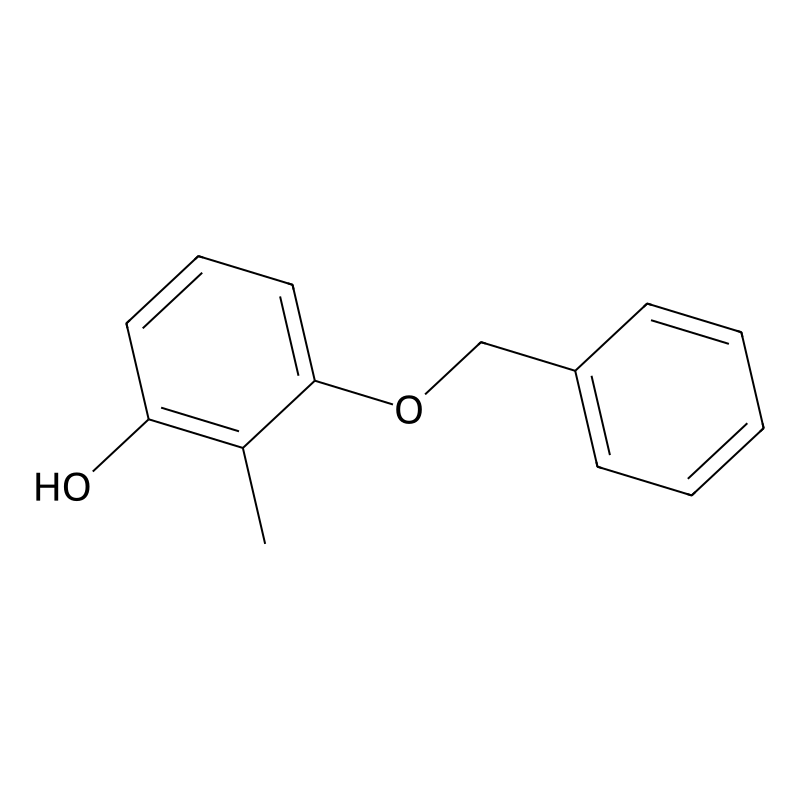

3-(Benzyloxy)-2-methylphenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(Benzyloxy)-2-methylphenol, also known as 3-benzyloxy-2-methylphenol, is an organic compound characterized by the presence of a benzyloxy group attached to a methyl-substituted phenolic structure. Its molecular formula is C14H14O2, and it has a molecular weight of 214.26 g/mol. The compound features a hydroxyl group (-OH) that contributes to its phenolic nature, making it an important candidate for various chemical and biological applications.

- Reactions with Electrophiles: The hydroxyl group can undergo electrophilic substitution reactions, leading to ortho or para substitution on the aromatic ring.

- Grignard Reactions: The compound can react with Grignard reagents to form alcohols or other derivatives after subsequent reactions with electrophiles like carbon dioxide .

- Hydrogenation: Under specific conditions, the compound can be hydrogenated to yield corresponding saturated compounds .

Research indicates that 3-(Benzyloxy)-2-methylphenol exhibits various biological activities:

- Antioxidant Properties: It has been shown to scavenge free radicals, suggesting potential applications in health and cosmetic products .

- Antimicrobial Activity: The compound demonstrates inhibitory effects against certain bacterial strains, indicating its potential use as an antimicrobial agent .

The synthesis of 3-(Benzyloxy)-2-methylphenol can be achieved through several methods:

- Benzylation of 3-Chloro-2-methylphenol:

- Grignard Reaction:

3-(Benzyloxy)-2-methylphenol finds applications in various fields:

- Pharmaceuticals: Due to its biological activity, it is explored for potential use in drug formulations targeting oxidative stress and microbial infections.

- Cosmetics: Its antioxidant properties make it suitable for incorporation into skincare products to enhance stability and efficacy .

- Chemical Intermediates: It serves as a precursor for synthesizing more complex organic compounds in chemical manufacturing.

Several compounds share structural similarities with 3-(Benzyloxy)-2-methylphenol. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-(Benzyloxy)-2-methylphenol | Para-substituted phenolic | Different substitution pattern affects reactivity. |

| 2-(Benzyloxy)-4-methylphenol | Meta-substituted phenolic | Variation in position alters biological properties. |

| 3-Hydroxy-2-methylbenzoic acid | Hydroxy-substituted benzoic acid | Lacks benzyloxy group; different solubility and reactivity. |

Each of these compounds exhibits unique properties and potential applications based on their structural differences and functional groups.